Tamoxifen N-Oxide Tamoxifen N-Oxide Tamoxifen N-oxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Tamoxifen N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen N-oxide is primarily located in the cytoplasm and membrane (predicted from logP). Tamoxifen N-oxide participates in a number of enzymatic reactions. In particular, Tamoxifen N-oxide can be biosynthesized from tamoxifen; which is catalyzed by the enzymes dimethylaniline monooxygenase [N-oxide-forming] 3 and dimethylaniline monooxygenase [N-oxide-forming] 1. In addition, Tamoxifen N-oxide can be converted into tamoxifen through the action of the enzyme cytochrome P450 3A4. In humans, tamoxifen N-oxide is involved in the tamoxifen metabolism pathway and the tamoxifen action pathway.
Tamoxifen N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of tamoxifen. It has a role as a metabolite and an anti-estrogen. It is an aromatic ether and a tertiary amine oxide. It derives from a tamoxifen. It derives from a hydride of a stilbene.
Brand Name: Vulcanchem
CAS No.: 75504-34-6
VCID: VC0019486
InChI: InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25-
SMILES: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol

Tamoxifen N-Oxide

CAS No.: 75504-34-6

Reference Standards

VCID: VC0019486

Molecular Formula: C26H29NO2

Molecular Weight: 387.5 g/mol

Tamoxifen N-Oxide - 75504-34-6

CAS No. 75504-34-6
Product Name Tamoxifen N-Oxide
Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
IUPAC Name 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Standard InChI InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25-
Standard InChIKey YAASNACECBQAFW-QPLCGJKRSA-N
Isomeric SMILES CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
Description Tamoxifen N-oxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Tamoxifen N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen N-oxide is primarily located in the cytoplasm and membrane (predicted from logP). Tamoxifen N-oxide participates in a number of enzymatic reactions. In particular, Tamoxifen N-oxide can be biosynthesized from tamoxifen; which is catalyzed by the enzymes dimethylaniline monooxygenase [N-oxide-forming] 3 and dimethylaniline monooxygenase [N-oxide-forming] 1. In addition, Tamoxifen N-oxide can be converted into tamoxifen through the action of the enzyme cytochrome P450 3A4. In humans, tamoxifen N-oxide is involved in the tamoxifen metabolism pathway and the tamoxifen action pathway.
Tamoxifen N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of tamoxifen. It has a role as a metabolite and an anti-estrogen. It is an aromatic ether and a tertiary amine oxide. It derives from a tamoxifen. It derives from a hydride of a stilbene.
Synonyms (Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine N-Oxide;
PubChem Compound 3033895
Last Modified Nov 11 2021
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